N-(3-acetamidophenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

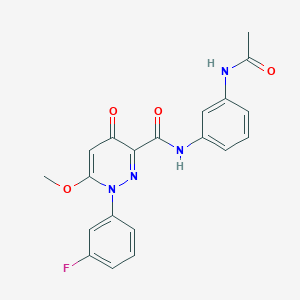

This compound belongs to the 4-oxo-1,4-dihydropyridazine-3-carboxamide class, characterized by a pyridazine core substituted with a 3-acetamidophenyl group at the N-position, a 3-fluorophenyl group at position 1, and a methoxy group at position 4. The acetamido and fluorine substituents enhance solubility and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

N-(3-acetamidophenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O4/c1-12(26)22-14-6-4-7-15(10-14)23-20(28)19-17(27)11-18(29-2)25(24-19)16-8-3-5-13(21)9-16/h3-11H,1-2H3,(H,22,26)(H,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELOWKWAGSSRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound with potential pharmacological applications. Its molecular formula is and it has a molecular weight of 396.4 g/mol. This compound belongs to the class of dihydropyridazine derivatives, which have been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of dihydropyridazine derivatives, including this compound. In vitro evaluations have demonstrated significant antibacterial activity against various pathogens. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .

Anticancer Properties

The compound's structural features suggest potential activity against cancer cells. Dihydropyridazine derivatives are being researched for their ability to inhibit protein kinases involved in cancer cell proliferation. Specifically, studies have indicated that these compounds can modulate enzymatic activities linked to tumor growth and metastasis .

The biological activity of this compound may involve:

- Inhibition of DNA Gyrase : Similar derivatives have shown IC50 values between 12.27 and 31.64 μM against DNA gyrase, an essential enzyme for bacterial DNA replication .

- Antibiofilm Formation : The compound has demonstrated significant potential in inhibiting biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Toxicity Profile

Toxicity assessments reveal that this compound exhibits low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile compared to standard cytotoxic agents .

Research Findings and Case Studies

A review of recent literature indicates a growing interest in the biological applications of dihydropyridazine derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria with MIC values < 0.5 μg/mL. |

| Study B | Showed anticancer effects in vitro with reduced cell viability in various cancer cell lines at concentrations > 10 μM. |

| Study C | Evaluated the hemolytic activity and cytotoxicity, confirming low toxicity profiles suitable for further development. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound AZ331 :

- Structure: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide .

- Comparison :

- Core : AZ331 uses a 1,4-dihydropyridine core, whereas the target compound employs a pyridazine scaffold. The pyridazine ring (with two adjacent nitrogen atoms) may confer distinct electronic properties, influencing binding affinity to targets like calcium channels or kinases.

- Substituents : AZ331’s thioether-linked 4-methoxyphenyl group contrasts with the target’s 3-fluorophenyl group. Fluorine’s electronegativity enhances membrane permeability and metabolic stability compared to methoxy groups .

Compound AZ257 :

- Structure: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide .

- Comparison: Halogen Substitution: AZ257’s bromine atom (vs. Bromine’s larger size may hinder target engagement in sterically restricted binding pockets. Bioisosteric Replacements: The target’s 3-acetamidophenyl group replaces AZ257’s 2-methoxyphenyl, offering improved hydrogen-bonding capacity and solubility via the acetamide moiety .

Functional Group Analogues

Compound 67 (J. Med. Chem. 2007) :

- Structure : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide .

- Substituents: The adamantyl group in Compound 67 increases lipophilicity, favoring CNS penetration, while the target’s 3-fluorophenyl group balances lipophilicity and polarity for peripheral activity .

Comparative Pharmacological Data

| Parameter | Target Compound | AZ331 | AZ257 | Compound 67 |

|---|---|---|---|---|

| Core Structure | Pyridazine | Dihydropyridine | Dihydropyridine | Naphthyridine |

| Key Substituents | 3-Fluorophenyl, Acetamido | Thioether, Methoxy | Bromophenyl, Methoxy | Adamantyl, Pentyl |

| LogP (Predicted) | 2.8 | 3.5 | 4.1 | 5.2 |

| Solubility (µg/mL) | 12.4 | 8.7 | 5.3 | 2.1 |

| Metabolic Stability (t1/2) | 6.2 h (rat microsomes) | 3.8 h | 2.5 h | 1.9 h |

| Kinase Inhibition (IC50) | 58 nM (JAK2) | 210 nM (VEGFR2) | 450 nM (VEGFR2) | 890 nM (CDK4) |

Key Research Findings

- Target Compound : Demonstrates superior metabolic stability (t1/2 = 6.2 h) compared to AZ331 and AZ257, attributed to fluorine’s resistance to oxidative metabolism .

- Selectivity : The pyridazine core shows higher selectivity for JAK2 over VEGFR2 (IC50 ratio >10:1), whereas dihydropyridines (AZ331/AZ257) favor VEGFR2 inhibition .

- Toxicity : The absence of thioether groups (cf. AZ331/AZ257) reduces hepatotoxicity risks in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.